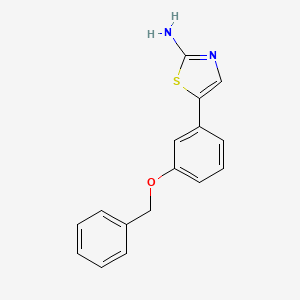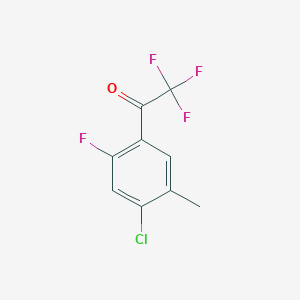
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C9H5ClF4O It is characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a trifluoromethyl ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-2-fluoro-5-methylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and enhance yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a common oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation: 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, including those involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-chloro-2-fluoro-5-methylbenzene
- 4-Chloro-2-methylphenylboronic acid
- (5-Chloro-2-fluoro-4-methylphenyl)boronic acid
Uniqueness
1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .
Eigenschaften
Molekularformel |
C9H5ClF4O |
|---|---|
Molekulargewicht |
240.58 g/mol |
IUPAC-Name |
1-(4-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5ClF4O/c1-4-2-5(7(11)3-6(4)10)8(15)9(12,13)14/h2-3H,1H3 |
InChI-Schlüssel |
FEDXWAWLWLMWRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


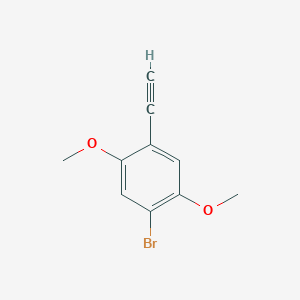
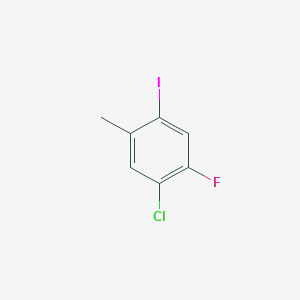
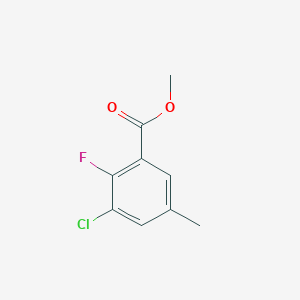
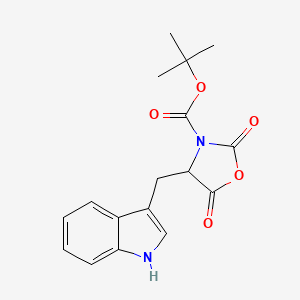


![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
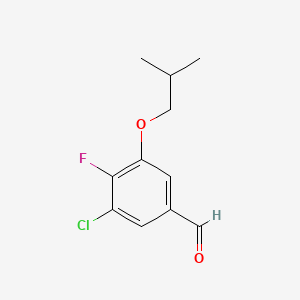
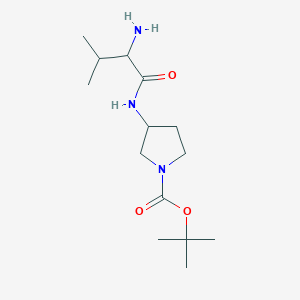
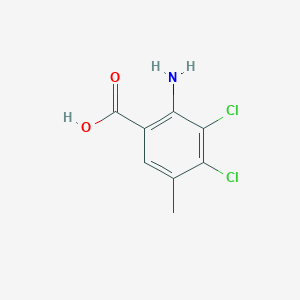
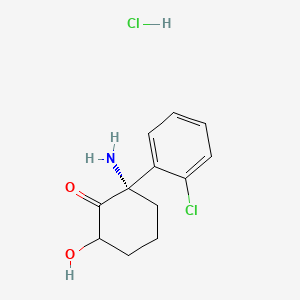
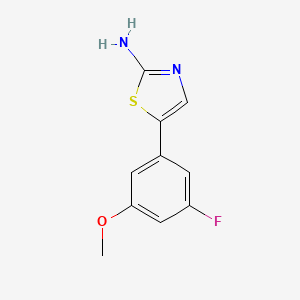
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
